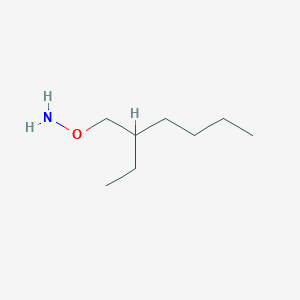
O-(2-Ethylhexyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-Ethylhexyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
O-(2-Ethylhexyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One such method includes the use of electrodialysis coupled with oxime hydrolysis. This process integrates oxime hydrolysis, hydroxylamine protonation, and separation into a single system, providing efficient mass transfer and mild reaction conditions .
化学反应分析
Types of Reactions
O-(2-Ethylhexyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reagents used
科学研究应用
O-(2-Ethylhexyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of O-(2-Ethylhexyl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2-Ethylhexyl)hydroxylamine is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where other hydroxylamines may not be as effective .
生物活性
O-(2-Ethylhexyl)hydroxylamine is a chemical compound that has garnered attention for its biological activity, particularly in toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential therapeutic applications. The information is derived from diverse sources, including peer-reviewed articles and case studies.
Chemical Structure and Properties
This compound belongs to the class of hydroxylamines, characterized by the presence of a hydroxylamine functional group (-NH2OH) attached to an alkyl chain. The compound's structure can be represented as follows:
- Methemoglobin Formation : this compound has been shown to induce methemoglobin formation in human blood cells. This process is associated with oxidative stress and can lead to hemolysis and the formation of Heinz bodies in erythrocytes, which are indicators of oxidative damage .
- Lipid Peroxidation : The compound has been linked to increased lipid peroxidation, which is a damaging process that affects cell membranes and can lead to cell death. Studies indicate that this compound exhibits greater activity in inducing lipid peroxidation compared to its parent compound, hydroxylamine .
- Enzyme Inhibition : this compound impairs the activity of several critical enzymes, including glutathione S-transferase (GST) and NADPH methemoglobin reductase (NADPH-HbR). This inhibition contributes to the compound's toxic effects by reducing the cell's ability to counteract oxidative stress .
Toxicological Effects
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell types, primarily through mechanisms involving oxidative stress and enzyme inhibition .
- Respiratory Sensitization : There is evidence suggesting that exposure to hydroxylamines can lead to respiratory sensitization, potentially resulting in allergic reactions upon re-exposure .
Table 1: Summary of Biological Activity Studies on this compound
Potential Therapeutic Applications
Research into the therapeutic applications of hydroxylamines, including this compound, has revealed potential roles in cancer therapy. Hydroxylamines can act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune suppression within tumors. Inhibiting IDO1 may enhance anti-tumor immunity .
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigating its potential therapeutic uses while understanding its toxicological profile will be crucial for developing safe applications.
属性
CAS 编号 |
83670-47-7 |
|---|---|
分子式 |
C8H19NO |
分子量 |
145.24 g/mol |
IUPAC 名称 |
O-(2-ethylhexyl)hydroxylamine |
InChI |
InChI=1S/C8H19NO/c1-3-5-6-8(4-2)7-10-9/h8H,3-7,9H2,1-2H3 |
InChI 键 |
YESCRCMTIFYLAW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















